molecular formula C22H25N3O3 B6980186 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

Cat. No.: B6980186
M. Wt: 379.5 g/mol
InChI Key: DKYQCXUOKDWQBX-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

1-(4-methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-14-12-19(27-4)15(2)16(3)20(14)25-22(26)24-18(21-23-10-11-28-21)13-17-8-6-5-7-9-17/h5-12,18H,13H2,1-4H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYQCXUOKDWQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Urea Derivative:

    • Starting with 4-methoxy-2,3,6-trimethylphenyl isocyanate, react it with 1-(1,3-oxazol-2-yl)-2-phenylethylamine.
    • This reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions (0-25°C).
  • Purification:

    • The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired urea derivative in high purity.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to amines under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include primary and secondary amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Studied for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea depends on its application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity.

    Biological Pathways: The compound could influence signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
  • 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-thiazol-2-yl)-2-phenylethyl]urea

Uniqueness: 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxazole ring and the trimethylphenyl group may enhance its binding affinity and specificity towards certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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